N-(3-bromo-4-nitrophenyl)acetamide
Description
N-(3-bromo-4-nitrophenyl)acetamide is a halogenated and nitrated aromatic acetamide derivative. Its structure consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with a bromine atom at the meta (C3) position and a nitro group (-NO₂) at the para (C4) position. The molecular formula is C₈H₇BrN₂O₃, with a molecular weight of 275.06 g/mol.
The bromine and nitro groups are strong electron-withdrawing substituents, which influence the compound’s electronic distribution, reactivity, and intermolecular interactions. Such substitutions are common in medicinal chemistry for modulating biological activity and physicochemical properties .
Properties
CAS No. |
19230-47-8 |
|---|---|
Molecular Formula |
C8H7BrN2O3 |
Molecular Weight |
259.06 g/mol |
IUPAC Name |
N-(3-bromo-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12) |
InChI Key |
VITVFULPBGHUKO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key structural and electronic differences among selected acetamide derivatives
Key Observations :
- Electronic Effects: The nitro group in this compound significantly withdraws electron density, making the acetamide NH more acidic compared to non-nitrated analogs like N-(4-bromophenyl)acetamide .
- For example, N-(3-chloro-4-fluorophenyl)acetamide exhibits a dihedral angle of 60.5° between aromatic rings due to steric and electronic interactions .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic parameters of selected acetamides
Key Observations :
- Nitro and bromine substituents in this compound are expected to reduce crystal symmetry compared to simpler analogs like N-(4-bromophenyl)acetamide, similar to the effects seen in trichloroacetamide derivatives .
- Hydrogen bonding (N–H···O) is critical for stabilizing the crystal lattice in nitro-containing acetamides, as observed in N-(3-nitrophenyl)acetamide .
Key Observations :
- Bromine and nitro groups may enhance binding to hydrophobic pockets in target proteins, as seen in FPR2 agonists with bromophenyl groups .
- The nitro group’s electron-withdrawing nature could mimic the effects of sulfonamide groups in anti-nociceptive compounds like N-[4-(piperazinylsulfonyl)phenyl]acetamide .
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